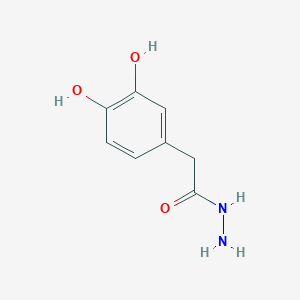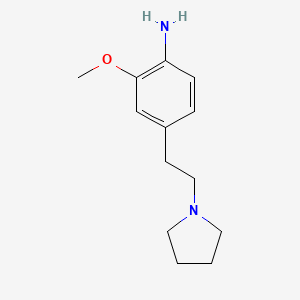
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and a phenylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-nitrophenylamine with 2-pyrrolidin-1-ylethyl bromide under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of 2-hydroxy-4-(2-pyrrolidin-1-ylethyl)phenylamine.
Reduction: Formation of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)phenylamine from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and phenylamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(2-piperidin-1-ylethyl)phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methoxy-4-(2-morpholin-1-ylethyl)phenylamine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may result in different pharmacological profiles compared to its analogs.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-10-11(4-5-12(13)14)6-9-15-7-2-3-8-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChIキー |
WHZFWTQHRPWSSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCN2CCCC2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

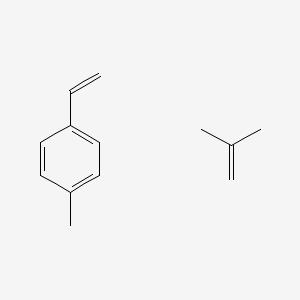
![1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B8608052.png)
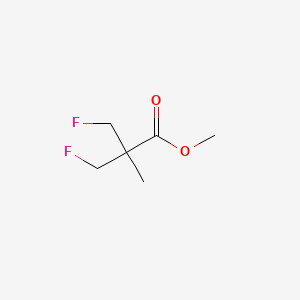

![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)

![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)



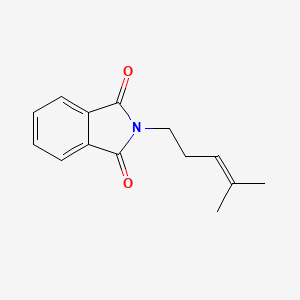
![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)
